molecular formula C13H8Cl2N2OS2 B2688592 2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide CAS No. 476626-87-6

2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2688592
CAS No.: 476626-87-6
M. Wt: 343.24
InChI Key: KQFRWRPGLYFLHE-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound that contains both benzothiazole and thiophene moieties. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 4-methyl-2-aminobenzenethiol with carbon disulfide and a base, followed by cyclization.

    Formation of Thiophene Moiety: The thiophene ring is synthesized by reacting 2,5-dichlorothiophene with appropriate reagents.

    Coupling Reaction: The benzothiazole and thiophene moieties are coupled together using a carboxylation reaction to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: It is used to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with biological targets such as enzymes and receptors. The benzothiazole moiety can bind to the active site of enzymes, inhibiting their activity. The thiophene ring can interact with various receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichlorothiophene-3-sulfonyl chloride
  • 1-(2,5-dichloro-3-thienyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Uniqueness

2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is unique due to its combined benzothiazole and thiophene moieties, which provide a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and other scientific research fields.

Biological Activity

2,5-Dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety and a thiophene ring, contributing to its unique chemical properties. The synthesis typically involves:

  • Formation of the Benzothiazole Moiety : This is achieved by reacting 4-methyl-2-aminobenzenethiol with carbon disulfide in the presence of a base.
  • Formation of the Thiophene Moiety : Synthesized by reacting 2,5-dichlorothiophene with appropriate reagents.
  • Coupling Reaction : The benzothiazole and thiophene moieties are coupled through a carboxylation reaction to yield the final compound.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against various pathogens. In studies assessing its antibacterial properties, it was found effective against:

  • Escherichia coli
  • Staphylococcus aureus

These tests were conducted using the cup plate method at a concentration of 1 µg/mL in dimethylformamide (DMF) . The results indicated that the compound inhibits bacterial growth effectively.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against:

  • Aspergillus niger
  • Aspergillus oryzae

These findings suggest potential applications in treating fungal infections .

Anti-inflammatory and Anticancer Properties

Research indicates that this compound may possess anti-inflammatory effects, which can be crucial in developing treatments for inflammatory diseases. Furthermore, preliminary studies suggest anticancer activity, with investigations focusing on its ability to inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor modulation .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The benzothiazole moiety binds to specific enzymes, inhibiting their activity.
  • Receptor Interaction : The thiophene ring interacts with various biological receptors, modulating their functions and contributing to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or derived from benzothiazole and thiophene structures:

StudyFindings
Prajapati et al. (2011)Evaluated various amides for antibacterial and antifungal activities; compounds showed significant inhibition against tested microorganisms .
MDPI Review (2022)Discussed thiazoles' potential as anticancer agents; highlighted structure-activity relationships that enhance cytotoxicity against cancer cell lines .
ACS Journal (2019)Investigated thiazole derivatives for antibiotic resistance; found promising results in inhibiting bacterial topoisomerases without affecting human counterparts .

Properties

IUPAC Name

2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2OS2/c1-6-3-2-4-8-10(6)16-13(19-8)17-12(18)7-5-9(14)20-11(7)15/h2-5H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFRWRPGLYFLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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